4-(4-fluorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound that features a unique structure combining fluorophenyl, hydroxyethyl, and hydroxyphenyl groups within a dihydropyrrolo[3,4-c]pyrazol-6(2H)-one framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzaldehyde, 2-hydroxyacetophenone, and ethyl acetoacetate. The synthetic route may involve:
Condensation Reactions: Initial condensation of 4-fluorobenzaldehyde with 2-hydroxyacetophenone to form a chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization with ethyl acetoacetate under basic conditions to form the dihydropyrrolo[3,4-c]pyrazole core.
Functional Group Modifications: Introduction of hydroxyethyl and hydroxyphenyl groups through subsequent reactions such as alkylation and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes may be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(4-fluorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to active sites of enzymes, altering their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenoxy)-N-(2-fluorophenyl)acetamide
- 4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
- 2-fluorophenyl N-(4-methyl-2-nitrophenyl)carbamate
Uniqueness
4-(4-fluorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C19H16FN3O3 |
---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C19H16FN3O3/c20-12-7-5-11(6-8-12)18-15-16(13-3-1-2-4-14(13)25)21-22-17(15)19(26)23(18)9-10-24/h1-8,18,24-25H,9-10H2,(H,21,22) |
InChI Key |
CZFRWRXMPJGQMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC3=C2C(N(C3=O)CCO)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.